{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol
CAS No.: 1152594-93-8
Cat. No.: VC3367106
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152594-93-8 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | [1-[(2-aminophenyl)methyl]piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C13H20N2O/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 |
| Standard InChI Key | IGCOPDLUYIYJJR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)CC2=CC=CC=C2N |
| Canonical SMILES | C1CN(CCC1CO)CC2=CC=CC=C2N |
Introduction
Synthesis Methods
The synthesis of {1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol typically involves multi-step reactions starting from simpler precursors. Common methods include:
-
Nucleophilic Substitution: Involves the reaction of a piperidine derivative with a 2-aminobenzyl halide.
-
Reduction Reactions: May be used to introduce the methanol group, depending on the starting materials.
Potential Biological Activities
While specific biological activities of {1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol are not well-documented, compounds with similar structures often exhibit:
-
Neurotransmitter Modulation: Potential interactions with neurotransmitter receptors due to the presence of an aromatic amine group.
-
Antimicrobial Properties: Some piperidine derivatives have shown antimicrobial activity, though this is highly dependent on the specific structure.
Safety and Handling
Handling organic compounds like {1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol requires caution due to potential toxicity and reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols.
Future Research Directions
Future studies could focus on:
-
Biological Screening: Assessing the compound's activity against various biological targets.
-
Chemical Modifications: Exploring structural modifications to enhance desired properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume